molecular formula C32H28N6O2S B2583977 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine CAS No. 887208-81-3

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine

Cat. No.: B2583977
CAS No.: 887208-81-3
M. Wt: 560.68
InChI Key: CKQHSZZIRMBWIB-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzenesulfonyl group, a triazoloquinazoline core, and a diphenylmethylpiperazine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine typically involves multi-step synthetic routes. One common method involves the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes . This process can be catalyzed by various metal catalysts, such as copper or rhodium, to form the triazoloquinazoline core. The benzenesulfonyl group is then introduced through sulfonylation reactions, and the diphenylmethylpiperazine moiety is attached via nucleophilic substitution reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as using high-efficiency catalysts and purification techniques .

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity and modulating biological processes . The benzenesulfonyl group and diphenylmethylpiperazine moiety contribute to the compound’s binding affinity and specificity, enhancing its biological activity .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-(4-benzhydrylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N6O2S/c39-41(40,26-16-8-3-9-17-26)32-31-33-30(27-18-10-11-19-28(27)38(31)35-34-32)37-22-20-36(21-23-37)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHSZZIRMBWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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